4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to a pyrazole ring with a propanenitrile group
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with unique properties, such as polymers and electronic materials.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are known to be used for borylation at the benzylic C-H bond of alkylbenzenes . This suggests that the compound might interact with similar targets.
Mode of Action
It’s known that similar compounds are used in borylation reactions . In these reactions, the compound interacts with its targets (alkylbenzenes) and results in the formation of pinacol benzyl boronate .
Biochemical Pathways
Given its potential role in borylation reactions , it can be inferred that it might affect pathways involving alkylbenzenes and the formation of boronate compounds.
Pharmacokinetics
The physical properties of similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , suggest that they are solid at room temperature and have a specific density . These properties could influence the compound’s bioavailability.
Result of Action
Its potential role in borylation reactions suggests that it could result in the formation of boronate compounds .
Action Environment
The stability of similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is known to be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. The nature of these interactions often involves the formation of stable complexes with transition metal catalysts, enhancing the efficiency and selectivity of the reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses and metabolic fluxes . These effects are critical in understanding the compound’s potential therapeutic applications and toxicity profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reproducibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby altering the overall metabolic profile of cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of the compound can impact its activity and function, making it a critical aspect of its overall biochemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrazole ring. One common method involves the reaction of pyrazole derivatives with boronic acids or boronate esters under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Major Products Formed
Aryl or Vinyl Boronates: Formed from Suzuki-Miyaura cross-coupling reactions.
Chiral Allenyl Boronates: Formed from asymmetric hydroboration reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile is unique due to the presence of both a dioxaborolane ring and a pyrazole ring in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-15-16(9-10)7-5-6-14/h8-9H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJAULGXVGMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719217 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022092-33-6 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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